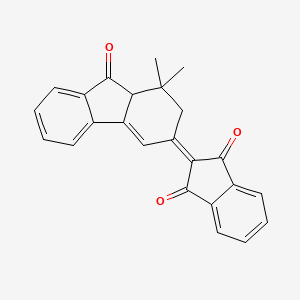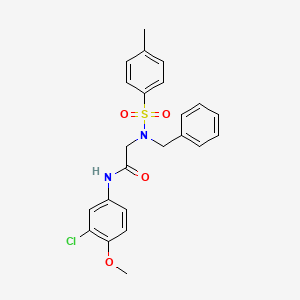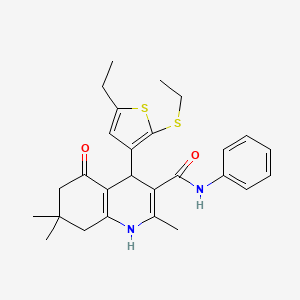![molecular formula C22H22N2O5 B11638691 Ethyl 6-ethoxy-4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate](/img/structure/B11638691.png)
Ethyl 6-ethoxy-4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-ethoxy-4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-ethoxy-4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with an aldehyde.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Amination: The amino group is introduced through a nucleophilic substitution reaction with an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to improve yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-ethoxy-4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ethoxy group using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 6-ethoxy-4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 6-ethoxy-4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-methoxy-4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate
- Ethyl 6-ethoxy-4-{[3-(carboxy)phenyl]amino}quinoline-3-carboxylate
Uniqueness
Ethyl 6-ethoxy-4-{[3-(methoxycarbonyl)phenyl]amino}quinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy and methoxycarbonyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C22H22N2O5 |
|---|---|
Peso molecular |
394.4 g/mol |
Nombre IUPAC |
ethyl 6-ethoxy-4-(3-methoxycarbonylanilino)quinoline-3-carboxylate |
InChI |
InChI=1S/C22H22N2O5/c1-4-28-16-9-10-19-17(12-16)20(18(13-23-19)22(26)29-5-2)24-15-8-6-7-14(11-15)21(25)27-3/h6-13H,4-5H2,1-3H3,(H,23,24) |
Clave InChI |
YNNMHHAXPVHYBM-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NC3=CC=CC(=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-({4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-yl}amino)benzoate](/img/structure/B11638633.png)
![6-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-4-(2-chlorophenyl)-5-cyano-2-methyl-N-(2-methylphenyl)pyridine-3-carboxamide](/img/structure/B11638634.png)
![2-[(2-{(Z)-[3-(4-chlorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B11638637.png)

![2-tert-butyl-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]-2-methyl-1,3-dioxane-4,6-dione](/img/structure/B11638642.png)

![3-(3-nitrophenyl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11638657.png)
![Prop-2-en-1-yl 5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B11638670.png)
![(5Z)-1-cyclohexyl-5-[4-(1,3-dihydro-2H-isoindol-2-yl)-2-methylbenzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11638677.png)

![5-(1-Allyl-2-oxoindolin-3-ylidene)-2-(4-ethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11638684.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(2-methyl-4-propoxybenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11638687.png)
![Ethyl 2-[(cyclohexylcarbonyl)amino]-5-[(2,5-dimethylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11638689.png)
